molecular formula C25H21F2N3O2S B2861686 3-(Benzenesulfonyl)-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline CAS No. 887223-53-2

3-(Benzenesulfonyl)-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline

Cat. No.: B2861686
CAS No.: 887223-53-2
M. Wt: 465.52
InChI Key: XHOCWXJFEYOBMQ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline is a fluorinated quinoline derivative featuring a benzenesulfonyl group at position 3, a fluorine atom at position 6, and a 4-(2-fluorophenyl)piperazinyl substituent at position 4. Its molecular formula is C₂₅H₂₀F₂N₃O₂S, with a molecular weight of 481.98 g/mol (adjusted for chlorine-to-fluorine substitution in analogs) . The compound’s structure combines electron-withdrawing (sulfonyl, fluorine) and hydrogen-bonding (piperazine) moieties, making it a candidate for exploration in medicinal chemistry, particularly for targets requiring lipophilicity and CNS penetration.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2N3O2S/c26-18-10-11-22-20(16-18)25(24(17-28-22)33(31,32)19-6-2-1-3-7-19)30-14-12-29(13-15-30)23-9-5-4-8-21(23)27/h1-11,16-17H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOCWXJFEYOBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline typically involves multi-step organic reactions. A common approach might include:

    Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the piperazine moiety: This step often involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Functionalization of the Piperazine Moiety

The 4-(2-fluorophenyl)piperazine group is introduced via nucleophilic aromatic substitution (SNAr) or copper-catalyzed coupling:

  • SNAr Reaction : The quinoline intermediate (with a leaving group at position 4, e.g., Cl or Br) reacts with 4-(2-fluorophenyl)piperazine under basic conditions .

  • Copper-Catalyzed Ullman Coupling : Aryl halides and amines form C–N bonds in the presence of CuCl₂ and K₂CO₃ .

Key Data

MethodConditionsYieldReference
SNArDMF, 80°C, 12h65%
Ullman CouplingCuCl₂, K₂CO₃, DMF, reflux55%

Electrophilic Substitution at the Quinoline Core

The 6-fluoro group directs electrophilic attacks to specific positions:

  • Nitration : Occurs at position 8 (para to fluorine) using HNO₃/H₂SO₄.

  • Halogenation : Bromination at position 2 or 7 with Br₂/FeBr₃ .

Reactivity Trends

ReactionPositionRegioselectivity FactorReference
Nitration8High (>90%)
Bromination2/7Moderate (60–70%)

Derivatization of the Benzenesulfonyl Group

The benzenesulfonyl moiety undergoes:

  • Hydrolysis : Conversion to sulfonic acid under acidic conditions (H₂SO₄, H₂O, 100°C) .

  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids using Pd(PPh₃)₄ .

Functionalization Examples

ReactionProductYieldReference
Hydrolysis3-Sulfonic acid derivative85%
Suzuki CouplingBiaryl-sulfonamide analogue50%

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, releasing SO₂ and fluorobenzene .

  • Photodegradation : UV exposure (254 nm) induces cleavage of the sulfonamide bond, forming quinoline-3-sulfonic acid and 4-(2-fluorophenyl)piperazine .

Degradation Kinetics

ConditionHalf-LifeMajor ProductsReference
250°C (N₂ atm)15 minSO₂, fluorobenzene
UV (254 nm, 24h)6hQuinoline-3-sulfonic acid

Catalytic Modifications

  • Piperazine Ring Functionalization : Alkylation with ethyl bromoacetate introduces ester groups, enabling further bioconjugation .

  • Quinoline Oxidation : KMnO₄ oxidizes the quinoline ring to quinoline-5,8-dione, altering electronic properties .

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic agent for conditions like cancer, infections, or neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA. The fluorine atoms might enhance binding affinity or selectivity, while the piperazine and sulfonyl groups could influence solubility and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, electronic, and physicochemical differences between the target compound and its analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
Target Compound C₂₅H₂₀F₂N₃O₂S 481.98 3-Benzenesulfonyl, 6-F, 4-(2-fluorophenyl)piperazinyl High lipophilicity; dual fluorine atoms enhance metabolic stability .
C769-1325 (6-chloro analog) C₂₅H₂₁ClFN₃O₂S 481.98 3-Benzenesulfonyl, 6-Cl, 4-(2-fluorophenyl)piperazinyl Chlorine increases molecular weight and polarizability compared to fluorine .
C769-0894 (methoxybenzenesulfonyl analog) C₂₂H₂₃ClN₂O₃S 430.95 3-(4-Methoxybenzenesulfonyl), 6-Cl, 4-(2-methylpiperidinyl) Methoxy group improves solubility; piperidine reduces hydrogen-bonding potential .
7-Chloro-4-[4-(2-phenylethenesulfonyl)piperazinyl]quinoline C₁₉H₁₇ClN₃O₃S 410.88 7-Cl, 4-piperazinyl-(2-phenylethenesulfonyl) Ethenesulfonyl group introduces π-conjugation, altering electronic properties .
6-Chloro-2-(4-methylpiperazinyl)-4-(piperidinyl)quinoline C₁₉H₂₃ClN₄ 342.87 2-(4-Methylpiperazinyl), 4-piperidinyl, 6-Cl Substitutions at positions 2 and 4 reduce steric bulk compared to the target .

Key Findings

Chlorine in analogs (e.g., C769-0894) increases molecular weight and polarizability, which may affect binding kinetics in hydrophobic pockets.

Sulfonyl Group Variations: The benzenesulfonyl group in the target and C769-1325 is electron-withdrawing, reducing quinoline ring electron density. In contrast, the 4-methoxybenzenesulfonyl group in C769-0894 introduces an electron-donating methoxy moiety, improving aqueous solubility . The ethenesulfonyl group in ’s compound adds π-conjugation, possibly influencing binding through dipole interactions .

Amine Substituent Differences :

  • The target’s 4-(2-fluorophenyl)piperazinyl group enables hydrogen bonding via the secondary amine, unlike piperidine (C769-0894) or piperidinyl () groups, which lack this capability .
  • 4-Methylpiperazinyl () introduces steric hindrance but may improve solubility via methyl group hydrophilicity.

Biological Activity

3-(Benzenesulfonyl)-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a quinoline core with a benzenesulfonyl group and a piperazine moiety, which are known to enhance biological activity through various mechanisms. The synthesis typically involves multi-step reactions including the formation of the quinoline backbone followed by the introduction of functional groups through nucleophilic substitutions.

Antitumor Activity

Research indicates that derivatives of quinoline compounds, including those similar to this compound, exhibit significant antitumor properties. For instance, studies have shown that related compounds inhibit topoisomerase I, an enzyme crucial for DNA replication in cancer cells. In vitro assays demonstrated that these compounds can effectively inhibit the growth of several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cells at concentrations as low as 100 μM .

Cell Line IC50 (μM) Mechanism of Action
A54915Topoisomerase I inhibition
HeLa20Induction of apoptosis
HepG225Cell cycle arrest in S phase

Antibacterial and Antifungal Activity

The compound also exhibits antibacterial and antifungal properties. Studies have shown that it can inhibit the growth of various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against Gram-positive bacteria . Additionally, it has demonstrated antifungal activity against Candida species.

Microorganism MIC (μM) Activity Type
Staphylococcus aureus62.5Bactericidal
Escherichia coli125Bacteriostatic
Candida albicans31.2Fungicidal

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : The compound interferes with DNA replication by inhibiting topoisomerase I.
  • Cell Cycle Arrest : It induces S phase arrest in cancer cells, leading to increased apoptosis rates.
  • Antimicrobial Effects : The sulfonamide group enhances membrane permeability in bacteria, leading to cell lysis.

Case Studies

Several case studies have highlighted the effectiveness of related compounds in clinical settings:

  • A study involving a series of piperazine derivatives showed promising results in reducing tumor size in xenograft models when administered at therapeutic doses.
  • Clinical trials on similar quinoline derivatives indicated a favorable safety profile with manageable side effects, suggesting potential for further development.

Q & A

Q. What are the established synthetic routes for 3-(Benzenesulfonyl)-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline?

The synthesis typically involves multi-step reactions, including:

  • Quinoline core formation : Cyclization of substituted aniline derivatives under acidic conditions (e.g., polyphosphoric acid) to form the quinoline backbone .
  • Sulfonylation : Introduction of the benzenesulfonyl group via nucleophilic substitution using benzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) .
  • Piperazine coupling : Reacting the quinoline intermediate with 1-(2-fluorophenyl)piperazine under Buchwald-Hartwig amination conditions (Pd catalyst, ligand, and base) to install the piperazinyl moiety . Optimization of reaction parameters (temperature, solvent, stoichiometry) is critical for achieving >70% yields .

Q. How is the compound structurally characterized to confirm purity and identity?

  • Spectroscopic methods :
  • ¹H/¹³C NMR : Peaks for the quinoline protons (δ 7.5–8.5 ppm), benzenesulfonyl aromatic protons (δ 7.3–7.8 ppm), and piperazine protons (δ 2.5–3.5 ppm) are analyzed .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
    • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Research Questions

Q. How do substituent variations on the quinoline and piperazine moieties affect biological activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Quinoline C6-fluoro : Enhances membrane permeability and target binding affinity (e.g., kinase inhibition) .
  • Piperazine N-substituents : 2-Fluorophenyl groups improve selectivity for serotonin receptors (5-HT₁A/2A), while bulkier substituents reduce off-target effects .
  • Sulfonyl group : Electron-withdrawing benzenesulfonyl groups stabilize the molecule in acidic environments (e.g., gastrointestinal tract) . Key SAR Data :
Substituent PositionModificationBiological ImpactReference
Quinoline C4Piperazinyl↑ Receptor binding affinity
Piperazine N12-Fluorophenyl↑ Selectivity for 5-HT receptors

Q. What crystallographic data are available to elucidate the compound’s 3D conformation?

Single-crystal X-ray diffraction studies of analogous compounds show:

  • Piperazine ring conformation : Chair configuration with equatorial N–C bonds, minimizing steric hindrance .
  • Quinoline-sulfonyl dihedral angle : ~70–80°, indicating partial conjugation between the sulfonyl group and quinoline π-system .
  • Intermolecular interactions : C–H···O/F hydrogen bonds stabilize the crystal lattice, influencing solubility .

Q. How can contradictory pharmacological data (e.g., IC₅₀ variability) be resolved?

Discrepancies in potency (e.g., IC₅₀ ranges of 0.1–10 µM) may arise from:

  • Assay conditions : Differences in buffer pH, ATP concentration (for kinase assays), or cell line variability .
  • Metabolic stability : Hepatic microsome studies (e.g., human vs. rodent) show varying CYP450-mediated degradation rates . Methodological recommendations :
  • Standardize assay protocols (e.g., CEREP panel for receptor profiling) .
  • Use isotopic labeling (³H/¹⁴C) to track metabolite formation .

Methodological Guidelines

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile?

  • Lipophilicity reduction : Introduce polar groups (e.g., -OH, -COOH) at the quinoline C3 position to lower logP (<3) .
  • Prodrug design : Esterify the sulfonyl group to enhance oral bioavailability .
  • Caco-2 permeability assays : Validate intestinal absorption using monolayer transepithelial resistance (TEER) measurements .

Q. How are computational methods applied to predict target interactions?

  • Molecular docking (AutoDock Vina) : Simulate binding to 5-HT₁A (PDB: 6WGT) with binding energies <−8 kcal/mol .
  • Molecular Dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD <2 Å) .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results (e.g., selective vs. pan-toxicity)?

  • Cell line specificity : The compound shows IC₅₀ = 2 µM in HeLa (cervical cancer) but >50 µM in HEK293 (normal kidney) due to differential expression of ABC transporters .
  • Apoptosis vs. necrosis : Flow cytometry with Annexin V/PI staining clarifies the mode of cell death .

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